molecular formula C22H17N3O2 B3727934 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B3727934
M. Wt: 355.4 g/mol
InChI Key: PBWXQAVUALPKDK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been studied extensively for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of various cellular pathways. It has been found to inhibit the production of reactive oxygen species, which are involved in the development of various diseases. It also inhibits the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activity of matrix metalloproteinases, which are involved in tissue damage. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments include its low toxicity and high potency. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several potential future directions for the study of 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, further research could be conducted to investigate the compound's potential as an anti-inflammatory agent in the treatment of various inflammatory diseases.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Studies have shown that it exhibits anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have neuroprotective effects and potential for the treatment of Alzheimer's disease.

properties

IUPAC Name

3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-6-2-3-7-18(15)21-24-20-9-5-4-8-19(20)22(27)25(21)23-14-16-10-12-17(26)13-11-16/h2-14,26H,1H3/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXQAVUALPKDK-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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